BMS-599626 Hydrochloride

Descripción general

Descripción

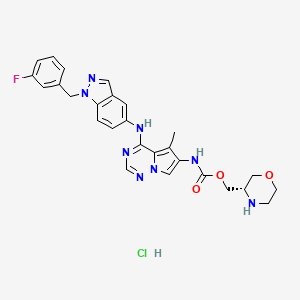

BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a selective and orally bioavailable HER1 and HER2 inhibitor . It has IC50s of 20 and 30 nM for HER1 and HER2, respectively . It is less potent to HER4 (IC50=190 nM) and shows more than 100-fold selectivity over VEGFR2, c-Kit, Lck, MEK .

Molecular Structure Analysis

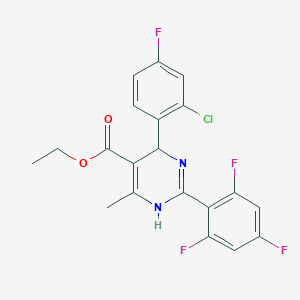

The molecular formula of BMS-599626 Hydrochloride is C27H28ClFN8O3 .Chemical Reactions Analysis

BMS-599626 Hydrochloride inhibits human epidermal growth factor receptors (HER) HER1, HER2, and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors .Physical And Chemical Properties Analysis

The molecular weight of BMS-599626 Hydrochloride is 567.01 .Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of human epidermal growth factor receptor (HER) kinase family .

Summary of the Application

BMS-599626 Hydrochloride is a small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family . It is used to modulate signaling and growth of tumor cells that depend on HER1 and/or HER2 .

Methods of Application or Experimental Procedures

The potency and selectivity of BMS-599626 were assessed in biochemical assays using recombinant protein kinases, as well as in cell proliferation assays using tumor cell lines with varying degrees of dependence on HER1 or HER2 signaling . Modulation of receptor signaling was determined in cell assays by Western blot analyses of receptor autophosphorylation and downstream signaling . The ability of BMS-599626 to inhibit receptor heterodimer signaling in tumor cells was studied by receptor coimmunoprecipitation . Antitumor activity of BMS-599626 was evaluated using a number of different xenograft models that represent a spectrum of human tumors with HER1 or HER2 overexpression .

Results or Outcomes

BMS-599626 inhibited HER1 and HER2 with IC 50 of 20 and 30 nmol/L, respectively, and was highly selective when tested against a broad panel of diverse protein kinases . BMS-599626 abrogated HER1 and HER2 signaling and inhibited the proliferation of tumor cell lines that are dependent on these receptors, with IC 50 in the range of 0.24 to 1 μmol/L . BMS-599626 was highly selective for tumor cells that depend on HER1/HER2 and had no effect on the proliferation of cell lines that do not express these receptors . In tumor cells that are capable of forming HER1/HER2 heterodimers, BMS-599626 inhibited heterodimerization and downstream signaling . BMS-599626 had antitumor activity in models that overexpress HER1 (GEO), as well as in models that have HER2 gene amplification (KPL4) or overexpression (Sal2), and there was good correlation between the inhibition of receptor signaling and antitumor activity .

Application in Enhancing Tumor Response to Radiotherapy

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of tumor response to radiotherapy .

Summary of the Application

BMS-599626 Hydrochloride has been found to have potential in increasing tumor response to radiotherapy . This is particularly important as radiotherapy is a common treatment method for various types of cancers.

Methods of Application or Experimental Procedures

Application in Inhibiting HER4 in Breast Cancer Cells

Specific Scientific Field

The specific scientific field of this application is Cancer Research , particularly in the study of breast cancer cells .

Summary of the Application

BMS-599626 Hydrochloride has been found to inhibit HER4 in AU565 breast cancer cells . This is particularly important as HER4 is a member of the human epidermal growth factor receptor (HER) family, which plays a crucial role in the development and progression of certain aggressive types of breast cancer.

Results or Outcomes

BMS-599626 inhibited HER4 with an IC50 value of 190 nM . In AU565 breast cancer cells, BMS-599626 (1μM) inhibited HER1/HER2 heterodimer formation .

Safety And Hazards

In a phase I safety, pharmacokinetic, and pharmacodynamic trial of BMS-599626, dose-limiting toxic effects were reported at 660 mg/day (grade 3 elevation of hepatic transaminases [two patients] and QTc interval prolongation [one patient]), therefore the recommended maximum tolerated dose was 600 mg/day . The most frequent drug-related toxic effects were diarrhea (30% of patients), anorexia (13%), asthenia (30%), and cutaneous toxic effects, including skin rash (30%) .

Direcciones Futuras

BMS-599626 Hydrochloride is currently being investigated in patients with advanced solid malignancies . The findings of a study show that BMS-599626 Hydrochloride, at concentrations as low as 300 nM, antagonizes ABCG2-mediated MDR . The results demonstrate that BMS-599626 Hydrochloride increases the sensitivity of ABCG2-overexpressing cells to substrate chemotherapeutic drugs .

Propiedades

IUPAC Name |

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUSSRGSHIJMMN-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677373 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BMS-599626 Hydrochloride | |

CAS RN |

873837-23-1 | |

| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)